
7H-Dibenzo-8,9,10,11-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Dibenzo-8,9,10,11-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo-8,9,10,11-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of bromination reactions with reagents such as N-bromosaccharin (NBSac) to achieve the desired structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of 7H-Dibenzo-8,9,10,11-tetrahydro- may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Dibenzo-8,9,10,11-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
7H-Dibenzo-8,9,10,11-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity poses challenges.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 7H-Dibenzo-8,9,10,11-tetrahydro- involves its interaction with various molecular targets. For instance, it can form electrophilic metabolites that bind covalently to DNA, leading to mutations . The pathways involved include enzymatic activation and subsequent binding to nucleophilic sites in biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-: This compound has a similar polycyclic structure but includes additional functional groups.
7H,18H-Dibenzo[g,p][1,5,10,14]tetraoxacyclooctadecin-5,11,16,22-tetrone: Another related compound with a more complex structure and different chemical properties.
Uniqueness
7H-Dibenzo-8,9,10,11-tetrahydro- is unique due to its specific arrangement of benzene rings and its ability to undergo a variety of chemical reactions
Eigenschaften
CAS-Nummer |
78631-72-8 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
tricyclo[15.4.0.02,7]henicosa-1(21),2,4,6,17,19-hexaen-8,15-diyne |
InChI |
InChI=1S/C21H18/c1-2-4-6-12-18-14-8-10-16-20(18)21-17-11-9-15-19(21)13-7-5-3-1/h8-11,14-17H,1-5H2 |
InChI-Schlüssel |
ZXDRPLPGXKZLMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC#CC2=CC=CC=C2C3=CC=CC=C3C#CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


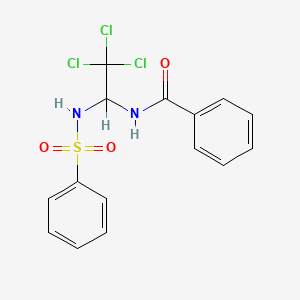

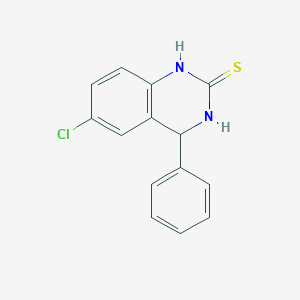
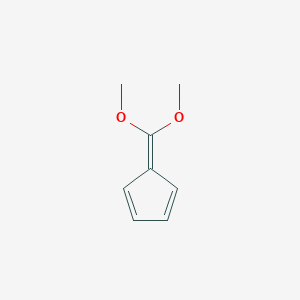
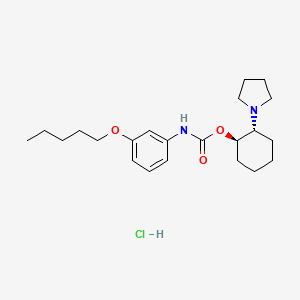
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
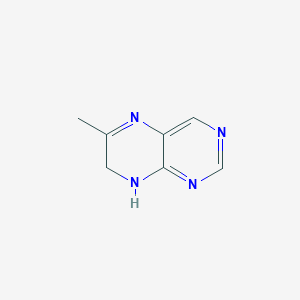
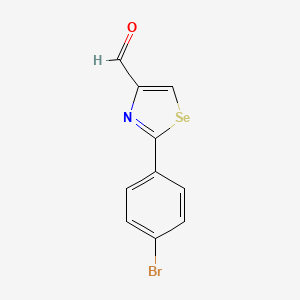

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
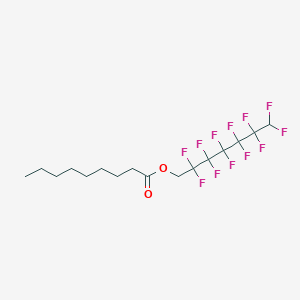
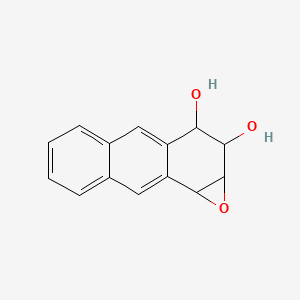
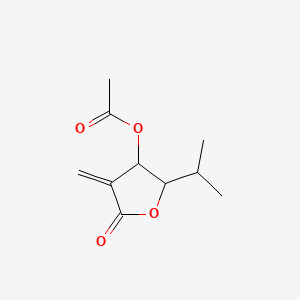
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
